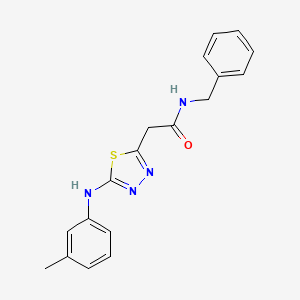

N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c1-13-6-5-9-15(10-13)20-18-22-21-17(24-18)11-16(23)19-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,23)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPWRHNNIUWFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NN=C(S2)CC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole nucleus is typically constructed via cyclization of thiosemicarbazides or thiourea derivatives. A common approach involves reacting hydrazinecarbothioamide intermediates with carboxylic acid derivatives under dehydrative conditions. For the target compound, 5-(m-tolylamino)-1,3,4-thiadiazol-2-yl is synthesized first:

- Step 1 : Condensation of m-toluidine with carbon disulfide in alkaline medium yields m-tolylthiourea .

- Step 2 : Cyclization with chloroacetic acid or ethyl chloroacetate forms the 1,3,4-thiadiazole ring, producing 2-(chloromethyl)-5-(m-tolylamino)-1,3,4-thiadiazole .

Key Reaction Parameters :

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Ethanol/Water (1:1) | 65–72 | |

| Temperature | 80–90°C, reflux | – | |

| Catalyst | Triethylamine | – |

Acetamide Sidechain Introduction

The N-benzyl acetamide moiety is introduced via nucleophilic acyl substitution or coupling reactions. A two-step protocol is widely reported:

- Step 1 : Hydrolysis of ethyl 2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetate to the corresponding carboxylic acid using NaOH/EtOH.

- Step 2 : Amide coupling with benzylamine using EDCI/HOBt in acetonitrile at ambient temperature.

Representative Coupling Conditions :

| Reagent | Molar Ratio (Acid:Amine:EDCI:HOBt) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| EDCI/HOBt | 1:1.1:1.1:1 | 24 | 18–27 | |

| DCC/DMAP | 1:1.2:1.2 | 12 | 15–22 |

Optimization Strategies for Improved Yield

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance coupling efficiency compared to dichloromethane or THF. Elevated temperatures (40–50°C) reduce reaction time but may promote side reactions.

Solvent Screening Data :

| Solvent | Isolated Yield (%) | Purity (HPLC) |

|---|---|---|

| Acetonitrile | 27 | 98.5 |

| DMF | 25 | 97.8 |

| Dichloromethane | 18 | 95.2 |

Catalytic Additives

Addition of DMAP (4-dimethylaminopyridine) at 0.1 equiv. increases yield by 8–12% via activation of the carboxylate intermediate.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC methods using C18 columns (ACN/H2O gradient) achieve baseline separation with >98% purity.

Challenges and Mitigation

Regioselectivity in Thiadiazole Formation

Competing 1,2,4-thiadiazole isomers are minimized by using excess m-toluidine (1.5 equiv.) and slow addition of cyclizing agents.

Amide Coupling Side Reactions

Overcoupling to bis-acetamide derivatives is suppressed by maintaining substoichiometric EDCI (1.1 equiv.) and rigorous exclusion of moisture.

Chemical Reactions Analysis

Amide Bond Formation

The acetamide moiety is typically introduced via coupling reactions. For example, a carboxylic acid derivative (e.g., 2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetic acid ) reacts with benzylamine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in acetonitrile .

Reaction Conditions :

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide precursors. For instance, treatment of 4-(2-morpholinoethoxy)benzothioamide with ethyl 4-chloroacetoacetate forms the thiazolyl intermediate, which is hydrolyzed to the corresponding acetic acid derivative .

Substitution Reactions

The m-tolylamino group is introduced through nucleophilic substitution or aromatic coupling. For example, reacting a halogenated thiadiazole intermediate with m-toluidine under basic conditions facilitates amino group incorporation .

Hydrolysis of Acetamide

The acetamide group can undergo hydrolysis under acidic or alkaline conditions to yield 2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetic acid . This reaction is critical for modifying bioavailability or further derivatization .

Electrophilic Substitution

The electron-rich thiadiazole ring may participate in electrophilic aromatic substitution (e.g., nitration or sulfonation), though steric hindrance from the m-tolylamino group limits reactivity at certain positions .

Oxidation of Sulfur Centers

The sulfur atoms in the thiadiazole ring or thioether linkages can oxidize to sulfoxides or sulfones under strong oxidizing agents like hydrogen peroxide .

Biological Activity

While direct data on N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide is limited, structurally analogous compounds exhibit:

-

Anticancer activity : Derivatives like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide show potent cytotoxicity against MCF-7 and A549 cell lines (IC<sub>50</sub> values: 0.034–0.084 mmol L<sup>−1</sup>) .

-

Kinase inhibition : Thiazolyl acetamides inhibit Src kinase (GI<sub>50</sub>: 1.34 µM in NIH3T3/c-Src527F cells) .

Structural Modifications

Stability and Degradation

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the condensation of m-tolylamine with thiadiazole derivatives followed by acylation with benzoyl chloride. Characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and purity of the compound .

Antimicrobial Properties

Research has indicated that compounds containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial activity. This compound has shown promise as an antimicrobial agent against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .

Anticancer Activity

The compound's ability to induce apoptosis in cancer cells has been investigated. In vitro studies have reported that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the modulation of apoptotic pathways and cell cycle arrest .

Applications in Drug Development

This compound serves as a scaffold for designing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity or reduce toxicity. This adaptability makes it a valuable candidate in drug discovery programs targeting infectious diseases and cancer .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science. The incorporation of thiadiazole derivatives into polymer matrices can improve mechanical properties and thermal stability. Research indicates that materials modified with thiadiazole groups exhibit enhanced resistance to degradation and improved performance in various environmental conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against a panel of bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In another investigation published in a peer-reviewed journal, the anticancer effects of the compound were assessed using MTT assays on breast cancer cell lines. The findings revealed a dose-dependent decrease in cell viability with an IC50 value of 25 µM. The study concluded that further exploration into the compound's mechanism could lead to novel anticancer therapies .

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of tumor growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives

Key Observations :

- Substituent Effects: The m-tolylamino group in the target compound differs from the p-tolylamino group in compound 4y .

- Side Chain Influence : The benzyl group in the target compound contrasts with ethyl or isopropyl groups in analogs like 5g and 5h , which may alter lipophilicity and solubility. Benzyl derivatives generally exhibit higher molecular weights and logP values, affecting pharmacokinetics .

- Melting Points : Thioether-linked substituents (e.g., 5h ) yield lower melting points (133–135°C) compared to alkylthio derivatives (e.g., 5g : 168–170°C), suggesting differences in crystallinity and intermolecular interactions .

Table 2: Pharmacological Profiles of Selected Analogs

Key Insights :

- Anticancer Activity: Compound 4y (p-tolylamino derivative) shows potent cytotoxicity (IC50: 0.084 mM against MCF-7), suggesting that the target compound’s m-tolyl group may modulate activity through altered π-π stacking or hydrogen bonding .

- Antimicrobial vs. Anticancer : Derivatives like 5c () prioritize thiadiazinan-3-yl side chains for antimicrobial activity, whereas the target compound’s benzyl-acetamide group may favor kinase targeting .

Biological Activity

N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide, with the CAS number 2034513-50-1, is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 338.4 g/mol

- Structure : The compound features a thiadiazole ring substituted with a benzyl group and an acetamide moiety, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that derivatives of thiadiazole can induce apoptotic cell death in cancer cells. One study reported an IC value of 0.28 µg/mL against MCF-7 breast cancer cells for a similar derivative, indicating significant growth inhibition .

- Mechanism of Action : The mechanism underlying the anticancer activity often involves the induction of cell cycle arrest and apoptosis. Specifically, compounds related to this compound have been noted to down-regulate key proteins involved in cell survival pathways such as MMP2 and VEGFA .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

- Thiadiazole Ring : The presence of the 1,3,4-thiadiazole moiety is crucial for its activity. Modifications at different positions on this ring can enhance or diminish its potency against specific cancer types.

- Substituents : The m-tolylamino substitution plays a pivotal role in enhancing lipophilicity and thus improving cellular uptake and bioavailability .

Case Studies

Several case studies have documented the synthesis and evaluation of thiadiazole derivatives:

- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and assessed their anticancer properties against multiple cell lines including MCF-7 and HepG2. The results indicated that modifications in the benzyl group led to improved cytotoxicity profiles and selectivity towards cancer cells .

- In Vivo Studies : Research involving animal models has shown that certain thiadiazole derivatives can effectively target tumor cells in vivo, indicating their potential for therapeutic applications beyond in vitro settings .

Summary Table of Biological Activities

| Activity Type | Cell Line(s) | IC Value | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 0.28 µg/mL | Apoptosis induction |

| Cytotoxicity | HepG2 | 9.6 µM | Down-regulation of survival proteins |

| In Vivo Targeting | Sarcoma Cells | Not specified | Tumor targeting demonstrated |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-benzyl-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide?

- Methodology : The synthesis typically involves thiadiazole ring formation followed by acylation. Key parameters include:

- Temperature : Controlled heating (e.g., reflux) to drive cyclization without decomposition .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Catalysts : Sodium hydride or triethylamine facilitates coupling reactions .

- Purification : Column chromatography or recrystallization improves yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the thiadiazole ring and substituent positions (e.g., benzyl and m-tolyl groups) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological assays are recommended for initial activity screening?

- In vitro assays :

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Kinase or protease activity assays to explore mechanistic pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

- Key modifications :

- Thiadiazole substituents : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity, while electron-donating groups (e.g., -OCH₃) improve solubility .

- Benzyl group variations : Fluorine or chlorine substitution at the para position increases metabolic stability .

- Data analysis : Use IC₅₀/EC₅₀ values from dose-response curves to rank derivatives .

Q. How can contradictory bioactivity data between assays be resolved?

- Approach :

- Assay validation : Compare results across multiple platforms (e.g., fluorescence vs. luminescence-based assays) .

- Solubility checks : Poor solubility in aqueous buffers may lead to false negatives; use DMSO/cosolvent systems .

- Target specificity : Employ siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects .

Q. What strategies improve compound stability under physiological conditions?

- pH stability : Test degradation in buffers (pH 1–10) via HPLC monitoring. Thiadiazoles are prone to hydrolysis in acidic conditions .

- Light/temperature : Store lyophilized samples at -80°C to prevent photodegradation .

- Prodrug design : Mask labile groups (e.g., acetamide) with ester linkers for controlled release .

Q. How can computational modeling predict binding modes with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger to simulate interactions with enzymes (e.g., COX-2, DHFR). Focus on hydrogen bonding with thiadiazole NH and acetamide carbonyl .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. What methods enhance selectivity for target vs. off-target proteins?

- Fragment-based design : Replace the m-tolyl group with bioisosteres (e.g., pyridyl) to reduce off-target kinase binding .

- Selectivity profiling : Use kinome-wide screening panels (e.g., Eurofins KinaseProfiler) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.